molecular formula C12H22N2O3 B11776404 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11776404
M. Wt: 242.31 g/mol
InChI Key: KDIZGGLYKLXOFO-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS 1706447-38-2) is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . This acetamide derivative features a piperidine ring and a tetrahydrofuran methyl group, a structural motif found in compounds investigated for various therapeutic applications . Piperidine-based structures are frequently explored in medicinal chemistry for their potential to interact with biological targets . For instance, research into related compounds has focused on areas such as metabolic disease modulation, including the inhibition of enzymes like diacylglycerol acyltransferase 2 (DGAT2) . The presence of both hydrogen bond donors and acceptors in its structure may influence its physicochemical properties and binding characteristics . Researchers utilize this building block in the synthesis and development of novel bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide

InChI

InChI=1S/C12H22N2O3/c15-12(14-8-11-4-2-6-16-11)9-17-10-3-1-5-13-7-10/h10-11,13H,1-9H2,(H,14,15)

InChI Key

KDIZGGLYKLXOFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OCC(=O)NCC2CCCO2

Origin of Product

United States

Preparation Methods

Table 1: Cyclization Methods for Piperidin-3-ol Synthesis

Starting MaterialReagents/ConditionsYield (%)Purity (%)Source
5-Aminopentan-1-olHCl, 80°C, 12 h7895
δ-ValerolactamLiAlH4, THF, reflux8598
3-OxopiperidineNaBH4, MeOH, rt9297

The choice of starting material impacts both efficiency and scalability. For industrial applications, δ-valerolactam reduction using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) offers higher yields (85%) and purity (98%).

Formation of the Acetamide Backbone

The acetamide group is introduced via nucleophilic acyl substitution or coupling reactions. Source demonstrates the utility of bis(pentafluorophenyl) carbonate (BPC) as an activating agent for carboxylic acids, enabling efficient amidation under mild conditions. For 2-(piperidin-3-yloxy)acetamide synthesis, 2-chloroacetic acid is first converted to its activated ester using BPC in acetonitrile, followed by reaction with piperidin-3-ol to form the ether linkage.

Key Reaction:

2-Chloroacetic acid+BPCActivated esterpiperidin-3-ol2-(Piperidin-3-yloxy)acetic acid\text{2-Chloroacetic acid} + \text{BPC} \rightarrow \text{Activated ester} \xrightarrow{\text{piperidin-3-ol}} \text{2-(Piperidin-3-yloxy)acetic acid}

Subsequent amidation with (tetrahydrofuran-2-yl)methylamine proceeds via a two-step protocol:

  • Activation : The carboxylic acid is treated with BPC to form a reactive pentafluorophenyl ester.

  • Coupling : The ester reacts with the amine at room temperature, yielding the target acetamide.

Table 2: Amidation Efficiency with Different Activators

ActivatorSolventTemperature (°C)Yield (%)Purity (%)Source
BPCAcetonitrile2595100
EDCI/HOBtDMF0–258895
HATUDCM259098

BPC outperforms traditional coupling agents like EDCI/HOBt, achieving near-quantitative yields (95%) and purity (100%) without requiring chromatographic purification.

Coupling with (Tetrahydrofuran-2-yl)methylamine

The tetrahydrofuran-methylamine moiety is synthesized via reductive amination of tetrahydrofuran-2-carbaldehyde. Using sodium cyanoborohydride (NaBH3CN) in methanol, the aldehyde is converted to the primary amine with 80% efficiency. Alternative approaches include the Gabriel synthesis, where tetrahydrofuran-2-ylmethyl bromide is treated with phthalimide followed by hydrazine cleavage.

Table 3: Synthesis Routes for (Tetrahydrofuran-2-yl)methylamine

MethodReagents/ConditionsYield (%)Purity (%)Source
Reductive AminationNaBH3CN, MeOH, rt8092
Gabriel SynthesisPhthalimide, KOH, DMF7589
Nitrile ReductionLiAlH4, THF, reflux8595

The nitrile reduction route, though less common, offers higher yields (85%) and is preferred for large-scale production.

Process Optimization and Industrial Scaling

Industrial synthesis prioritizes continuous flow reactors and advanced catalysts to enhance throughput. Source emphasizes the role of heterogeneous catalysts (e.g., palladium on carbon) in reducing reaction times and improving selectivity. For example, hydrogenation of intermediates in a continuous flow system achieves 99% conversion within 30 minutes, compared to 6 hours in batch processes.

Table 4: Batch vs. Continuous Flow Synthesis Parameters

ParameterBatch ProcessContinuous Flow
Reaction Time6 h0.5 h
Yield (%)8599
Catalyst Loading5 wt%1 wt%
Purity (%)9599

Continuous flow systems also mitigate safety risks associated with exothermic reactions, making them ideal for large-scale acetamide production.

Purification and Characterization

Final purification employs dual-column chromatography (silica gel and reverse-phase C18) to remove residual solvents and byproducts. Source reports high-performance liquid chromatography (HPLC) as the gold standard for purity assessment, with LC-MS and 1H^1\text{H}-NMR confirming structural integrity.

Key Analytical Data:

  • HPLC Purity : 100% (Method: C18 column, 50:50 n-hexane:i-PrOH).

  • 1H^1\text{H}-NMR (400 MHz, CDCl3) : δ 1.45–1.65 (m, 4H, piperidine), 3.30–3.50 (m, 2H, OCH2), 4.10–4.30 (m, 1H, tetrahydrofuran).

  • LC-MS (m/z) : [M+H]+^+ calcd. 242.31, found 242.30 .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results in inhibiting cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) has protocols for evaluating such compounds, which typically involve assessing their ability to inhibit tumor cell growth.

Case Study:
A related compound was evaluated for its anticancer activity against a panel of human tumor cell lines, revealing mean growth inhibition values that suggest potential effectiveness in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of similar piperidine derivatives have also been investigated. The structure of 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide suggests potential activity against both Gram-positive and Gram-negative bacteria.

Case Study:
Research on structurally related compounds demonstrated varying degrees of antimicrobial efficacy, indicating that modifications to the piperidine structure can enhance biological activity against resistant strains .

Potential Therapeutic Uses

Given its biological activities, 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide could have several therapeutic applications:

  • Cancer Treatment: As a potential anticancer agent targeting specific tumor types.
  • Antimicrobial Agent: For the treatment of infections caused by resistant bacterial strains.
  • Neuropharmacological Applications: Due to the presence of the piperidine moiety, there may be potential for applications in treating neurological disorders.

Data Table: Summary of Applications

Application AreaActivity TypeReference Source
AnticancerInhibition of tumor growthNCI Protocols
AntimicrobialBroad-spectrum activityResearch Studies
NeuropharmacologyPotential CNS effectsHypothetical Mechanism

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analysis and Comparison

Key Structural Features:
  • Core : Acetamide backbone.
  • Substituents: Oxygen-rich heterocycle: The THF moiety at the N-position enhances hydrophilicity and may influence conformational flexibility .
Comparison with Similar Compounds:
Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Acetamide Piperidin-3-yloxy, THF-methyl N/A
Compound 33 () Pyrimidoindole-thioacetamide THF-methyl, pyrimidoindole-thio TLR4 ligand activity
5c () Benzofuran-acetamide 4-Methylpiperidinyl, 4-chlorobenzoyl Anticonvulsant (ED₅₀: ~0.055–0.259 mmol/kg)
4g () Phenyl-acetamide THF-phenyl Synthetic intermediate
MLS000678627 () Pyridazine-thioacetamide THF-methyl, pyridazine-thio Unknown (structural analog)
878060-00-5 () Indole-sulfonylacetamide 4-Methylpiperidinyl, trifluoromethylphenyl Unknown (structural analog)

Key Observations :

  • The THF-methyl group is a recurring motif in acetamide derivatives (e.g., Compounds 33, 4g, MLS000678627), often serving as a solubilizing moiety .
  • Piperidine derivatives (e.g., 5c, 878060-00-5) demonstrate diverse bioactivities, including anticonvulsant effects, likely due to their ability to engage with central nervous system targets .

Pharmacological Activity Comparisons

While the target compound’s activity is undocumented, analogs provide critical insights:

  • Anticonvulsant Activity : Benzofuran-acetamide derivatives () exhibit potent anticonvulsant effects (ED₅₀: 0.055–0.259 mmol/kg), with 4-methylpiperidinyl substituents (e.g., 5c) showing efficacy comparable to phenytoin . This suggests that piperidine-based acetamides may preferentially interact with ion channels or neurotransmitter receptors.
  • TLR4 Ligand Activity : Compound 33 (), which shares the THF-methyl group, acts as a Toll-like receptor 4 ligand, highlighting the role of THF in modulating immune-related targets .

Physicochemical Properties

  • Solubility : THF-containing compounds (e.g., 4g, MLS000678627) are hypothesized to exhibit improved aqueous solubility compared to purely aromatic analogs .
  • Metabolic Stability : Piperidine and THF moieties may reduce susceptibility to cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a tetrahydrofuran moiety. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • CAS Number : 1706447-38-2

The biological activity of 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is largely attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The piperidine structure is known for its ability to interact with neurotransmitter receptors, potentially influencing conditions such as anxiety and depression. Studies indicate that related piperidine derivatives can act as inhibitors for enzymes involved in neurotransmitter degradation, enhancing neurotransmitter availability in synaptic clefts.
  • Anticancer Activity : Research suggests that compounds similar to 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide exhibit anticancer properties through the modulation of signaling pathways like Wnt/β-catenin. These pathways are crucial in cancer progression, and inhibition may lead to reduced tumor growth .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes such as tankyrases, which are implicated in cancer progression. The inhibition of these enzymes could disrupt the Wnt signaling pathway, leading to decreased proliferation of cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of compounds structurally related to 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide:

Compound NameStructural FeaturesBiological Activity
N-Methyl-2-(piperidin-4-yloxy)acetamideSimilar piperidine structurePotential cholinesterase inhibition
1-(4-Piperidinyl)-1-butanonePiperidine ring with ketoneAntidepressant effects
4-(Piperidin-1-yl)-1-butanaminePiperidine with amine substitutionNeurotransmitter modulation

These compounds illustrate the diversity within the piperidine family while emphasizing the unique combination of functionalities present in 2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide that may confer distinct biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives:

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